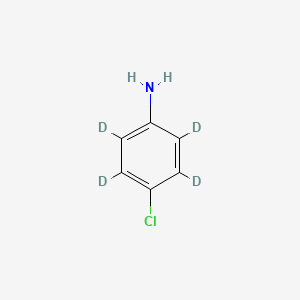

4-Chlorobenzen-2,3,5,6-d4-amine

説明

特性

IUPAC Name |

4-chloro-2,3,5,6-tetradeuterioaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSNSCYSYFYORTR-RHQRLBAQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1N)[2H])[2H])Cl)[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

131.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

191656-33-4 |

Source

|

| Record name | Benzen-2,3,5,6-d4-amine, 4-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0191656334 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 191656-33-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide: Benzen-2,3,5,6-d4-amine, 4-chloro- (CAS: 191656-33-4)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Benzen-2,3,5,6-d4-amine, 4-chloro-, a deuterated analogue of 4-chloroaniline. This document consolidates key chemical and physical data, outlines detailed experimental protocols for its synthesis and application, and illustrates relevant chemical pathways and mechanisms of action for its derivatives.

Introduction

Benzen-2,3,5,6-d4-amine, 4-chloro-, also known as 4-chloroaniline-d4, is a stable isotope-labeled form of the industrial chemical 4-chloroaniline. The substitution of hydrogen with deuterium at the 2, 3, 5, and 6 positions of the benzene ring makes it a valuable tool in pharmaceutical research and development. Deuteration can significantly alter the metabolic fate of a molecule by leveraging the kinetic isotope effect (KIE). The carbon-deuterium bond is stronger than the carbon-hydrogen bond, leading to a slower rate of metabolic cleavage. This property can be exploited to enhance the pharmacokinetic profiles of drug candidates, potentially leading to improved stability, increased bioavailability, and reduced formation of toxic metabolites.[1]

This compound serves as a critical intermediate in the synthesis of deuterated active pharmaceutical ingredients (APIs). A notable application is in the preparation of deuterated chlorhexidine, a widely used antiseptic.[2][3] Furthermore, it is a known degradation product of chlorhexidine, making it an important analytical standard for quality control in pharmaceutical formulations.[4]

Physicochemical Properties

The quantitative data for Benzen-2,3,5,6-d4-amine, 4-chloro- are summarized below. For comparative purposes, data for the non-deuterated analogue, 4-chloroaniline, are also provided.

Table 1: Physical and Chemical Properties

| Property | Benzen-2,3,5,6-d4-amine, 4-chloro- | 4-Chloroaniline (unlabeled) |

| CAS Number | 191656-33-4 | 106-47-8 |

| Molecular Formula | C₆H₂ClD₄N | C₆H₆ClN |

| Molecular Weight | 131.6 g/mol | 127.57 g/mol |

| Appearance | Light brown to grey solid | Pale yellow solid |

| Melting Point | 70 - 72 °C[1] | 67 - 70 °C |

| Boiling Point | N/A | 232 °C |

| Solubility | Chloroform (Slightly), Methanol (Slightly) | Water (2.6 g/L at 20 °C), Soluble in hot water and organic solvents. |

| Flash Point | N/A | 120 °C |

| Isotopic Purity | Typically ≥98 atom % D | N/A |

Experimental Protocols

Proposed Synthesis of Benzen-2,3,5,6-d4-amine, 4-chloro-

The synthesis can be envisioned as a two-step process: first, the deuteration of 4-chloronitrobenzene, followed by the reduction of the nitro group to an amine.

Step 1: Synthesis of 4-Chloro-2,3,5,6-d4-nitrobenzene

This proposed method is adapted from a silver-catalyzed hydrogen-isotope exchange protocol.

-

Materials:

-

4-Chloronitrobenzene

-

Silver(I) carbonate (Ag₂CO₃)

-

Tricyclohexylphosphine tetrafluoroborate (PCy₃·HBF₄)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

1,4-Dioxane (anhydrous)

-

-

Procedure:

-

To a sealed reaction vessel, add 4-chloronitrobenzene (1 mmol), Ag₂CO₃ (0.1 mmol, 10 mol%), and PCy₃·HBF₄ (0.1 mmol, 10 mol%).

-

Add anhydrous 1,4-dioxane (2 mL) and D₂O (1 mL) to the vessel.

-

Seal the vessel and heat the reaction mixture at 120 °C for 24-48 hours with vigorous stirring.

-

Monitor the reaction progress by ¹H NMR to observe the disappearance of aromatic proton signals or by GC-MS to determine the degree of deuteration.

-

Upon completion, cool the reaction mixture to room temperature.

-

Extract the product with ethyl acetate (3 x 10 mL).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the resulting crude product by column chromatography on silica gel to yield 4-chloro-2,3,5,6-d4-nitrobenzene.

-

Step 2: Reduction to Benzen-2,3,5,6-d4-amine, 4-chloro-

This procedure is based on the standard catalytic hydrogenation of nitroarenes.

-

Materials:

-

4-Chloro-2,3,5,6-d4-nitrobenzene (from Step 1)

-

Raney Nickel (or 10% Palladium on Carbon)

-

Ethanol

-

Hydrogen gas (H₂) or Hydrazine hydrate

-

-

Procedure:

-

Dissolve 4-chloro-2,3,5,6-d4-nitrobenzene (1 mmol) in ethanol (10 mL) in a hydrogenation flask.

-

Carefully add a catalytic amount of Raney Nickel (approx. 5-10% by weight) to the solution.

-

Connect the flask to a hydrogenation apparatus. Purge the system with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen gas (e.g., 3-4 MPa) and stir the reaction mixture vigorously at 50-70 °C.

-

Monitor the reaction by TLC or GC-MS until the starting material is fully consumed.

-

Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with ethanol.

-

Remove the solvent from the filtrate under reduced pressure to yield the crude Benzen-2,3,5,6-d4-amine, 4-chloro-.

-

If necessary, the product can be further purified by recrystallization or column chromatography.

-

Application Example: Synthesis of Chlorhexidine-d8

This protocol describes the synthesis of a deuterated chlorhexidine analogue using the title compound, adapted from known industrial synthesis routes.

-

Materials:

-

Benzen-2,3,5,6-d4-amine, 4-chloro- hydrochloride

-

Hexamethylene-dicyanoguanidine

-

Ethylene glycol ethyl ether

-

-

Procedure:

-

Prepare the hydrochloride salt of the title compound by treating Benzen-2,3,5,6-d4-amine, 4-chloro- with hydrochloric acid in a suitable solvent like isopropanol.

-

In a three-necked flask equipped with a reflux condenser and a mechanical stirrer, combine hexamethylene-dicyanoguanidine (1 part) and Benzen-2,3,5,6-d4-amine, 4-chloro- hydrochloride (approx. 2.4 parts molar equivalent).

-

Add ethylene glycol ethyl ether as the solvent.

-

Heat the mixture to reflux (approx. 135-145 °C) with constant stirring for 3-4 hours.

-

After the reaction, allow the mixture to cool, which should result in the precipitation of a white solid.

-

Collect the solid by suction filtration.

-

Wash the collected solid with water to remove unreacted starting materials and solvent residues.

-

The crude product can be purified by recrystallization to obtain the pure chlorhexidine-d8 compound.

-

Visualizations: Workflows and Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate key processes involving Benzen-2,3,5,6-d4-amine, 4-chloro-.

Synthetic Workflow

This diagram outlines the multi-step synthesis of deuterated pharmaceuticals using the title compound as a key intermediate.

Caption: Synthetic pathway from chlorobenzene to improved deuterated drugs.

Chlorhexidine Degradation Pathway

This diagram shows the hydrolytic degradation of Chlorhexidine, which yields 4-chloroaniline as a primary degradation product.

Caption: Degradation of Chlorhexidine to 4-Chloroaniline.

Mechanism of Action of Chlorhexidine

As a primary application of the 4-chloroaniline moiety, this diagram illustrates the antimicrobial mechanism of chlorhexidine.

Caption: Antimicrobial mechanism of action for Chlorhexidine.

Safety and Handling

Benzen-2,3,5,6-d4-amine, 4-chloro- should be handled with the same precautions as its non-deuterated analogue. 4-Chloroaniline is classified as toxic if swallowed, in contact with skin, or if inhaled. It may cause an allergic skin reaction and is suspected of causing cancer. Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

Conclusion

Benzen-2,3,5,6-d4-amine, 4-chloro- is a crucial building block for the synthesis of deuterated molecules aimed at improving drug pharmacokinetics. Its synthesis, while not explicitly detailed in literature, can be reliably achieved through a combination of modern deuteration techniques and classic reduction reactions. Its primary role as a precursor to drugs like chlorhexidine and as an analytical standard for degradation studies underscores its importance in the drug development pipeline. The provided data, protocols, and diagrams serve as a valuable resource for researchers working with this and similar deuterated compounds.

References

A Technical Guide to the Physical Characteristics of Deuterated 4-Chloroaniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical characteristics of deuterated 4-chloroaniline, with a comparative analysis to its non-deuterated counterpart. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development by consolidating available data, presenting detailed experimental methodologies, and visualizing relevant biochemical pathways.

Core Physical Properties

The deuteration of organic molecules can subtly influence their physical properties due to the change in mass and bond vibrational energies. While comprehensive data for deuterated 4-chloroaniline is not as abundant as for its non-deuterated form, the following tables summarize the available information.

Table 1: Physical Properties of Deuterated 4-Chloroaniline (4-Chloroaniline-d4)

| Property | Value | Notes |

| Molecular Formula | C₆H₂D₄ClN | Deuterium on the benzene ring |

| Molecular Weight | 131.6 g/mol | - |

| Melting Point | 70 - 72 °C | - |

| Boiling Point | Data not available | - |

| Density | Data not available | - |

| Solubility | Slightly soluble in Chloroform | Qualitative data |

Table 2: Physical Properties of 4-Chloroaniline

| Property | Value |

| Molecular Formula | C₆H₆ClN |

| Molecular Weight | 127.57 g/mol |

| Melting Point | 69-72 °C[1] |

| Boiling Point | 232 °C[1][2][3][4] |

| Density | 1.17 g/cm³ (at 70 °C) |

| Appearance | White to pale yellow crystalline solid |

| Solubility in Water | 2.6 g/L at 20 °C |

| Solubility in Organic Solvents | Soluble in hot water and organic solvents |

Experimental Protocols

The following sections detail standardized laboratory procedures for determining the key physical properties of aromatic amines like deuterated 4-chloroaniline.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity and is determined as a temperature range from the initial appearance of liquid to the complete melting of the solid.

Methodology:

-

Sample Preparation: A small amount of the dry, crystalline deuterated 4-chloroaniline is placed in a capillary tube, which is then sealed at one end.

-

Apparatus: A calibrated melting point apparatus (e.g., Mel-Temp or similar) is used.

-

Heating: The capillary tube containing the sample is placed in the heating block of the apparatus. The temperature is increased at a steady and slow rate, typically 1-2 °C per minute, to ensure accurate measurement.

-

Observation: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

-

Completion: The temperature at which the last solid crystal melts is recorded as the end of the melting range. For a pure compound, this range is typically narrow (0.5-2 °C).

Boiling Point Determination

For solids with a high melting point that are stable at their boiling point, the boiling point can be determined using a micro-method.

Methodology:

-

Sample Preparation: A small quantity (a few drops) of the molten deuterated 4-chloroaniline is placed in a small test tube or a Durham tube.

-

Capillary Inversion: A sealed-end capillary tube is inverted and placed within the sample tube.

-

Heating: The sample tube is attached to a thermometer and heated in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil).

-

Observation of Ebullition: As the sample is heated, the air trapped in the capillary tube will expand and exit as a stream of bubbles. The heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tip.

-

Cooling and Measurement: The heat source is then removed. The liquid will begin to cool and contract. The temperature at which the liquid just begins to be drawn back into the capillary tube is recorded as the boiling point. This is the temperature at which the vapor pressure of the substance equals the atmospheric pressure.

Solubility Determination

The solubility of a compound is determined by its ability to dissolve in a particular solvent to form a homogeneous solution.

Methodology:

-

Solvent Selection: A range of standard solvents (e.g., water, ethanol, acetone, chloroform, and hexane) are used to assess the solubility profile.

-

Sample Preparation: A small, accurately weighed amount of deuterated 4-chloroaniline (e.g., 10 mg) is placed into a series of test tubes.

-

Solvent Addition: A measured volume of each solvent (e.g., 1 mL) is added to the respective test tubes.

-

Mixing: The tubes are agitated (e.g., using a vortex mixer) for a set period to ensure thorough mixing and to reach equilibrium.

-

Observation: The solutions are visually inspected for the presence of undissolved solid. The solubility is qualitatively described (e.g., soluble, slightly soluble, insoluble).

-

Quantitative Analysis (Optional): For a more precise determination, a saturated solution is prepared, filtered to remove any undissolved solid, and the concentration of the dissolved solute is determined using an appropriate analytical technique (e.g., UV-Vis spectroscopy or HPLC).

Metabolic Pathway of 4-Chloroaniline

4-Chloroaniline undergoes several metabolic transformations in biological systems. The primary pathways include C-hydroxylation, N-acetylation, and N-oxidation. These metabolic routes are crucial for understanding the compound's toxicokinetics and potential biological effects.

References

Technical Guide: Synthesis of 4-chloro-2,3,5,6-tetradeuterioaniline

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed technical overview of a proposed synthesis pathway for 4-chloro-2,3,5,6-tetradeuterioaniline, a valuable isotopically labeled compound in pharmaceutical and metabolic research. The core methodology focuses on a heterogeneous catalytic Hydrogen Isotope Exchange (HIE) reaction, utilizing deuterium oxide (D₂O) as the deuterium source. This guide includes a detailed experimental protocol, quantitative data summary, and workflow diagrams to facilitate comprehension and replication.

Introduction

Isotopically labeled compounds, particularly deuterated molecules, are indispensable tools in drug development for studying pharmacokinetics, metabolism (ADME), and reaction mechanisms. The strategic replacement of hydrogen with deuterium can lead to the kinetic isotope effect (KIE), which can favorably alter a drug's metabolic profile, potentially improving its therapeutic index. 4-chloro-2,3,5,6-tetradeuterioaniline is a deuterated analog of 4-chloroaniline, a common building block in the synthesis of various pharmaceuticals and agrochemicals. This guide outlines a robust and scalable method for its preparation.

Proposed Synthesis Pathway: Catalytic H-D Exchange

The most direct and efficient method for preparing perdeuterated aromatic compounds is through a Hydrogen Isotope Exchange (HIE) reaction.[1] This approach involves treating the non-deuterated substrate with a deuterium source in the presence of a catalyst. For the synthesis of 4-chloro-2,3,5,6-tetradeuterioaniline, a heterogeneous palladium-on-carbon (Pd/C) catalyst in combination with aluminum powder in deuterium oxide (D₂O) is proposed. This system has demonstrated high efficiency for the deuteration of various aniline derivatives.[2]

The overall reaction is as follows:

4-Chloroaniline is reacted with deuterium oxide (D₂O) in the presence of a Pd/C and aluminum catalyst system under elevated temperature, leading to the exchange of the four aromatic protons with deuterium atoms.

Caption: Proposed synthesis pathway for 4-chloro-2,3,5,6-tetradeuterioaniline.

Experimental Protocol

The following is a representative protocol adapted from methodologies reported for the deuteration of aniline derivatives using a Pd/C-Al-D₂O system.[2]

Materials:

-

4-Chloroaniline (1.0 eq)

-

Palladium on Carbon (3 mol% Pd/C)

-

Aluminum powder (Al)

-

Deuterium Oxide (D₂O, 99.9 atom % D)

-

Ethyl Acetate

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Microwave synthesis reactor or oil bath with reflux condenser

Procedure:

-

Catalyst Preparation: In a microwave-safe reaction vessel, add 3% Pd/C (e.g., 0.03 eq) and aluminum powder (e.g., 100 mg per 0.3 mmol of substrate).

-

Reaction Mixture: To the vessel containing the catalyst, add 4-chloroaniline (1.0 eq) followed by D₂O (e.g., 1.5 mL per 0.3 mmol of substrate).

-

Presonication: Seal the vessel and sonicate the catalytic mixture for 1 hour to ensure uniform dispersion.

-

Heating: Place the reaction vessel in a microwave reactor and heat to 120°C for 1 hour.[2] Alternatively, heat the mixture in an oil bath under reflux for a prolonged period (e.g., 12-24 hours), monitoring the reaction progress.

-

Work-up: After cooling to room temperature, extract the crude product from the aqueous mixture with ethyl acetate (3 x 10 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

-

Purification: The resulting crude product can be purified by column chromatography on silica gel if necessary to yield the final product.

-

Analysis: Confirm the structure and determine the deuterium incorporation level using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Quantitative Data Summary

The following table summarizes the typical quantitative data for this synthesis based on reported results for similar substrates.[2]

| Parameter | Value | Reference / Notes |

| Reactants | ||

| 4-Chloroaniline | 0.3 mmol | Substrate scale from reference protocol. |

| Deuterium Oxide (D₂O) | 1.5 mL | Serves as both solvent and deuterium source. |

| Catalysts | ||

| Pd/C (10 wt%) | 3 mol% | Typical catalytic loading. |

| Aluminum Powder | 100 mg | Co-catalyst/activator. |

| Reaction Conditions | ||

| Temperature | 120 °C | Optimal temperature for high exchange rate. |

| Time | 1 hour | Using microwave irradiation. |

| Expected Results | ||

| Isolated Yield | >95% | The reaction primarily involves H-D exchange. |

| Deuterium Incorporation | >95% | High deuterium enrichment is achievable. |

Experimental Workflow and Logic

The successful synthesis relies on a logical progression from reaction setup to final product analysis. The choice of a heterogeneous catalyst is crucial for ease of separation and scalability.

References

A Technical Guide to the Mass Spectrum and Fragmentation of 4-Chloroaniline-d4

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrum and fragmentation pathways of 4-Chloroaniline-d4. This deuterated analog of 4-chloroaniline is a valuable tool in various research applications, including as an internal standard in quantitative mass spectrometry-based studies. Understanding its mass spectral behavior is crucial for method development and data interpretation.

Data Presentation: Mass Spectrum of 4-Chloroaniline-d4

The mass spectrum of 4-chloroaniline-d4 is characterized by a distinct molecular ion peak and several key fragment ions. The presence of four deuterium atoms on the aromatic ring leads to a predictable mass shift compared to the unlabeled compound. The following table summarizes the expected major ions, their mass-to-charge ratios (m/z), and their proposed structures.

| m/z | Proposed Ion Structure | Notes |

| 135/137 | [C₆D₄H₂³⁵ClN]⁺ / [C₆D₄H₂³⁷ClN]⁺ | Molecular ion (M⁺). The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ≈ 3:1) results in two peaks separated by 2 m/z units. |

| 100 | [C₅D₄H₂N]⁺ | Loss of a chlorine radical (•Cl). |

| 73 | [C₄D₄H]⁺ | Loss of HCN from the [M-Cl]⁺ fragment. |

Major Fragmentation Pathways

The fragmentation of 4-chloroaniline-d4 under electron ionization (EI) is expected to follow pathways analogous to those of other halogenated anilines. The primary fragmentation events involve the loss of the chlorine atom and subsequent fragmentation of the aromatic ring.

Caption: Proposed electron ionization fragmentation pathway of 4-Chloroaniline-d4.

Experimental Protocols

The following provides a generalized experimental protocol for the acquisition of a mass spectrum for 4-chloroaniline-d4 using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.

1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of 4-chloroaniline-d4 in a suitable solvent such as methanol or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent.

2. Gas Chromatography (GC) Conditions

-

GC System: A standard gas chromatograph equipped with a split/splitless injector.

-

Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

-

Injector Temperature: 250 °C.

-

Injection Mode: Splitless or split (e.g., 10:1 split ratio).

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 80 °C, hold for 1 minute.

-

Ramp: Increase to 280 °C at a rate of 15 °C/min.

-

Final hold: Hold at 280 °C for 5 minutes.

-

3. Mass Spectrometry (MS) Conditions

-

MS System: A quadrupole or ion trap mass spectrometer.

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Mode: Full scan.

-

Scan Range: m/z 40-200.

-

Solvent Delay: 3 minutes (to prevent filament damage from the solvent).

4. Data Acquisition and Analysis

-

Acquire the data using the instrument's data acquisition software.

-

Identify the peak corresponding to 4-chloroaniline-d4 in the total ion chromatogram (TIC).

-

Extract the mass spectrum for the identified peak.

-

Analyze the fragmentation pattern and compare it to the expected fragmentation pathways.

This guide provides a foundational understanding of the mass spectral characteristics of 4-chloroaniline-d4. Researchers are encouraged to adapt the provided experimental protocols to their specific instrumentation and analytical needs. The predictable fragmentation pattern makes this deuterated standard a reliable tool for a variety of analytical applications in drug development and scientific research.

Unveiling the Utility of Benzen-2,3,5,6-d4-amine, 4-chloro-: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth exploration of Benzen-2,3,5,6-d4-amine, 4-chloro-, a deuterated analog of 4-chloroaniline, for researchers, scientists, and professionals in drug development. This document elucidates its primary applications, physicochemical properties, and detailed experimental protocols, offering a comprehensive resource for leveraging this stable isotope-labeled compound in quantitative analytical studies.

Core Applications in Research and Development

Benzen-2,3,5,6-d4-amine, 4-chloro- (also known as 4-chloroaniline-d4) serves as a crucial tool in modern analytical chemistry, primarily utilized as an internal standard for quantitative analysis.[1] Its near-identical physicochemical properties to the non-deuterated analyte, 4-chloroaniline, ensure that it behaves similarly during sample preparation, chromatography, and mass spectrometric ionization. This co-elution allows for the accurate correction of variations in sample extraction, matrix effects, and instrument response, thereby enhancing the precision and reliability of analytical data.

The primary analytical techniques that benefit from the use of 4-chloroaniline-d4 include:

-

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the most common application, where it is used to quantify trace levels of 4-chloroaniline and related aromatic amines in complex matrices such as environmental and biological samples.[2][3][4]

-

Gas Chromatography-Mass Spectrometry (GC-MS): It is also employed as an internal standard in GC-MS methods for the analysis of volatile and semi-volatile aromatic amines.[5]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: In some instances, it can be used as a quantitative NMR (qNMR) standard.

Beyond its role as an internal standard, 4-chloroaniline-d4 can also be used as a tracer in metabolic studies to investigate the biotransformation pathways of 4-chloroaniline. The deuterium labeling allows for the differentiation of the administered compound and its metabolites from endogenous molecules.

The non-deuterated form, 4-chloroaniline, is a significant industrial chemical used in the synthesis of various products, including:

-

Pharmaceuticals: It is a precursor in the manufacture of drugs such as the antiseptic chlorhexidine.

-

Pesticides and Herbicides: It serves as a building block for several agrochemicals.

-

Dyes and Pigments: It is used in the production of azo dyes for textiles and printing.

Given the widespread use of 4-chloroaniline and its potential for environmental and human exposure, the availability of its deuterated analog is essential for accurate monitoring and risk assessment.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of both Benzen-2,3,5,6-d4-amine, 4-chloro- and its non-deuterated counterpart is critical for method development and data interpretation. The following tables summarize key quantitative data for both compounds.

Table 1: Physicochemical Properties of Benzen-2,3,5,6-d4-amine, 4-chloro-

| Property | Value | Source |

| CAS Number | 191656-33-4 | |

| Molecular Formula | C₆H₂D₄ClN | |

| Molecular Weight | 131.6 g/mol | |

| Appearance | Light Brown to Grey Solid | |

| InChI | InChI=1S/C6H6ClN/c7-5-1-3-6(8)4-2-5/h1-4H,8H2/i1D,2D,3D,4D | |

| SMILES | [2H]c1c([2H])c(Cl)c([2H])c([2H])c1N |

Table 2: Physicochemical Properties of 4-Chloroaniline

| Property | Value | Source |

| CAS Number | 106-47-8 | |

| Molecular Formula | C₆H₆ClN | |

| Molecular Weight | 127.57 g/mol | |

| Appearance | White or pale yellow solid | |

| Melting Point | 67-70 °C | |

| Boiling Point | 232 °C | |

| Water Solubility | 2.6 g/L at 20 °C | |

| Vapor Pressure | 0.15 mmHg at 25 °C | |

| logP (Octanol-Water Partition Coefficient) | 1.83 | |

| pKa | 4.1-4.2 at 20 °C |

Experimental Protocols

This section provides a detailed methodology for the use of Benzen-2,3,5,6-d4-amine, 4-chloro- as an internal standard in the LC-MS/MS analysis of aromatic amines in an aqueous matrix, adapted from a method for groundwater analysis.

Preparation of Stock and Standard Solutions

-

Primary Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Benzen-2,3,5,6-d4-amine, 4-chloro- and dissolve it in 10 mL of methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the primary stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of a certified standard solution of 4-chloroaniline into a blank matrix (e.g., reagent water). The concentration range should bracket the expected concentrations in the samples.

-

Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range in the same manner as the calibration standards.

Sample Preparation

-

Sample Collection: Collect water samples in clean glass vials.

-

Internal Standard Spiking: To a 1 mL aliquot of each sample, calibration standard, and QC sample, add a precise volume (e.g., 10 µL) of the working internal standard solution (10 µg/mL).

-

Extraction (if necessary): For complex matrices, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) step may be required to clean up the sample and concentrate the analytes. For relatively clean water samples, a direct injection may be feasible.

-

Filtration: Filter the samples through a 0.22 µm syringe filter into autosampler vials.

LC-MS/MS Instrumental Analysis

-

Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to achieve chromatographic separation of the target analytes.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometer (MS) System: A triple quadrupole mass spectrometer.

-

Ionization Source: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions:

-

4-Chloroaniline: Precursor ion (Q1) m/z 128 -> Product ion (Q3) m/z [specific fragment].

-

Benzen-2,3,5,6-d4-amine, 4-chloro-: Precursor ion (Q1) m/z 132 -> Product ion (Q3) m/z [corresponding fragment]. (Note: The specific product ions should be optimized by direct infusion of the individual standards.)

-

-

Data Analysis

-

Integrate the peak areas for both the analyte (4-chloroaniline) and the internal standard (Benzen-2,3,5,6-d4-amine, 4-chloro-).

-

Calculate the ratio of the analyte peak area to the internal standard peak area.

-

Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

-

Determine the concentration of the analyte in the samples by interpolating their peak area ratios on the calibration curve.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantitative analysis of 4-chloroaniline using its deuterated internal standard.

Caption: A typical workflow for quantitative analysis using a deuterated internal standard.

Metabolic Pathway of 4-Chloroaniline

The metabolic fate of 4-chloroaniline is important for understanding its toxicology and for designing appropriate biomonitoring studies. The following diagram outlines the major metabolic pathways.

References

- 1. clearsynth.com [clearsynth.com]

- 2. Determination of urinary aromatic amines in smokers and nonsmokers using a MIPs-SPE coupled with LC-MS/MS method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Determination of 4-chloroaniline and its derivatives formed in the interaction of sodium hypochlorite and chlorhexidine by using gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

The Indispensable Role of Deuterated Compounds in Modern Bioanalysis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern bioanalysis and drug development, the quest for greater precision, accuracy, and efficiency is perpetual. Among the sophisticated tools available to researchers, deuterated compounds have emerged as a cornerstone technology, particularly in quantitative mass spectrometry. This technical guide provides an in-depth exploration of the core principles, applications, and methodologies associated with the use of deuterated compounds in bioanalysis, offering a comprehensive resource for scientists striving to enhance the robustness and reliability of their analytical data.

The "Gold Standard" Internal Standard in Quantitative Bioanalysis

In quantitative bioanalysis, especially when employing liquid chromatography-mass spectrometry (LC-MS), the use of an internal standard (IS) is critical to correct for analytical variability.[1] An ideal internal standard should mimic the physicochemical properties of the analyte of interest, co-eluting with it to compensate for variations in sample preparation, injection volume, and instrument response.[1][2] Stable isotope-labeled internal standards (SIL-ISs), particularly deuterated compounds, are widely considered the "gold standard" for this purpose.[1][2]

Deuterated internal standards are molecules in which one or more hydrogen atoms have been replaced by their heavier, stable isotope, deuterium. This subtle modification results in a compound that is chemically almost identical to the analyte but possesses a different mass-to-charge ratio (m/z), allowing for its distinct detection by a mass spectrometer. This near-identical chemical nature is the key to their superior performance, as they effectively track the analyte throughout the entire analytical workflow, from extraction to detection.

The primary advantage of using a deuterated internal standard lies in its ability to compensate for matrix effects. Matrix effects, which are the suppression or enhancement of the analyte's ionization by co-eluting components from the biological matrix (e.g., plasma, urine), represent a significant source of variability and inaccuracy in LC-MS/MS assays. Because a deuterated standard co-elutes with the analyte, it experiences the same matrix effects. Consequently, the ratio of the analyte's response to the internal standard's response remains constant, leading to more accurate and precise quantification.

Comparative Performance of Internal Standards

The selection of an appropriate internal standard significantly impacts the performance of a bioanalytical assay. The following table summarizes a comparison of key performance parameters for different types of internal standards.

| Internal Standard Type | Key Characteristics | Advantages | Disadvantages |

| Deuterated (e.g., D4-Drug X) | Isotopically labeled with deuterium. | - Co-elutes with the analyte, providing excellent compensation for matrix effects. - High accuracy and precision. - Regulatory bodies like the FDA and EMA have clear guidelines for their use. | - Potential for minor retention time shifts. - Can be more expensive to synthesize than structural analogs. - Risk of isotopic crosstalk and deuterium exchange. |

| ¹³C-Labeled (e.g., ¹³C6-Drug X) | Isotopically labeled with Carbon-13. | - Co-elutes almost perfectly with the analyte, offering the best compensation for matrix effects. - Not susceptible to hydrogen exchange. | - Generally more expensive to synthesize than deuterated standards. |

| Structural Analog (e.g., Analog Y) | A different molecule with similar chemical properties. | - Can be readily available and inexpensive. | - Retention time can differ significantly from the analyte. - Poor compensation for matrix effects due to different ionization efficiencies. - Can lead to assay bias. |

Quantitative Comparison of Internal Standard Performance

The following table presents representative data on the performance of different internal standards in the quantification of a hypothetical "Drug X" by LC-MS/MS.

| Internal Standard Type | Analyte Concentration (ng/mL) | Accuracy (%) | Precision (%CV) | Matrix Effect (%) |

| Deuterated (D4-Drug X) | 1 | 98.5 | 4.2 | 97.8 |

| 10 | 101.2 | 3.1 | 99.1 | |

| 100 | 99.8 | 2.5 | 100.5 | |

| ¹³C-Labeled (¹³C6-Drug X) | 1 | 99.1 | 3.8 | 98.5 |

| 10 | 100.5 | 2.9 | 99.6 | |

| 100 | 100.1 | 2.2 | 101.0 | |

| Structural Analog (Analog Y) | 1 | 85.3 | 12.8 | 75.4 |

| 10 | 88.9 | 10.5 | 78.9 | |

| 100 | 92.1 | 8.7 | 82.3 | |

| Data compiled from representative studies. Actual performance may vary depending on the analyte and matrix. |

The Kinetic Isotope Effect: A Tool for Optimizing Drug Properties

Beyond their use as internal standards, deuterated compounds play a significant role in drug discovery and development through a phenomenon known as the kinetic isotope effect (KIE). The KIE describes the change in the rate of a chemical reaction when an atom in one of the reactants is replaced by one of its isotopes. The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. As a result, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-determining step of the reaction.

In drug metabolism, many enzymatic reactions, particularly those mediated by the cytochrome P450 (CYP450) family of enzymes, involve the cleavage of C-H bonds. By strategically replacing hydrogen atoms at metabolically vulnerable sites ("soft spots") with deuterium, the rate of metabolism can be significantly reduced. This can lead to several therapeutic benefits:

-

Improved Pharmacokinetic Profile: Slower metabolism can result in a longer drug half-life, reduced clearance, and increased overall drug exposure (AUC).

-

Reduced Dosing Frequency: A longer half-life may allow for less frequent administration, improving patient compliance.

-

Enhanced Safety and Tolerability: By slowing the formation of potentially reactive or toxic metabolites, deuteration can improve a drug's safety profile. This is sometimes referred to as "metabolic shunting."

-

Increased Bioavailability: For drugs with high first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

Deutetrabenazine, the first deuterated drug to receive FDA approval, is a prime example of the successful application of the KIE to improve an existing drug. By deuterating the two methoxy groups of tetrabenazine, its metabolism is slowed, leading to a more favorable pharmacokinetic profile and improved tolerability.

Diagram illustrating the kinetic isotope effect on drug metabolism.

Experimental Protocols in Bioanalysis Using Deuterated Compounds

The successful implementation of deuterated compounds in regulated bioanalysis requires rigorous method validation. The following are detailed methodologies for key experiments.

Bioanalytical Method Validation Workflow

A typical experimental workflow for quantitative bioanalysis.

Selectivity and Specificity

Objective: To demonstrate that the analytical method can differentiate and quantify the analyte and the deuterated internal standard from endogenous matrix components and other potential interferences.

Protocol:

-

Obtain at least six different sources of blank biological matrix (e.g., plasma, urine).

-

Process one set of blank samples without the addition of the analyte or internal standard to assess for any interfering peaks at their respective retention times.

-

Process a second set of blank samples spiked only with the deuterated internal standard.

-

Process a third set of blank samples spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the deuterated internal standard at its working concentration.

-

Analyze the processed samples by LC-MS/MS and evaluate the chromatograms for any interfering peaks.

Matrix Effect Evaluation

Objective: To assess the suppressive or enhancing effect of the biological matrix on the ionization of the analyte and the deuterated internal standard.

Protocol:

-

Obtain at least six different sources of blank biological matrix.

-

Prepare three sets of samples for each matrix source:

-

Set A: Analyte and deuterated internal standard spiked into the post-extracted blank matrix supernatant.

-

Set B: Analyte and deuterated internal standard in a neat solution (e.g., mobile phase).

-

Set C: Blank matrix extracted and then spiked with the analyte and deuterated internal standard.

-

-

Calculate the matrix factor (MF) for the analyte and the internal standard: MF = (Peak response in the presence of matrix) / (Peak response in neat solution).

-

Calculate the internal standard-normalized matrix factor (IS-normalized MF) = MF of analyte / MF of internal standard.

-

The coefficient of variation (CV) of the IS-normalized MF across the different matrix sources should be ≤15%.

Stability Assessment

Objective: To evaluate the stability of the analyte and the deuterated internal standard under various conditions that may be encountered during sample handling, storage, and analysis.

Protocol:

-

Freeze-Thaw Stability: Analyze quality control (QC) samples after subjecting them to at least three freeze-thaw cycles.

-

Short-Term (Bench-Top) Stability: Analyze QC samples that have been kept at room temperature for a period that exceeds the expected sample handling time.

-

Long-Term Stability: Analyze QC samples that have been stored at the intended storage temperature for a period equal to or longer than the duration of the study.

-

Post-Preparative Stability: Analyze processed samples that have been stored in the autosampler for a defined period.

Synthesis of Deuterated Compounds

The synthesis of deuterated compounds is a specialized field of organic chemistry. Several methods are employed to introduce deuterium into a molecule:

-

Direct Exchange: Involves swapping a hydrogen atom with deuterium, often catalyzed by an acid or base. This is common for hydrogens on heteroatoms (e.g., -OH, -NH).

-

Deuterated Reagents: Utilizes reagents where hydrogen atoms have been replaced with deuterium (e.g., deuterated solvents like D₂O, or deuterated reducing agents like sodium borodeuteride).

-

Metal-Catalyzed Hydrogenation: Involves the use of deuterium gas (D₂) in the presence of a metal catalyst to reduce double or triple bonds.

-

Synthesis from Deuterated Precursors: Building the target molecule from starting materials that already contain deuterium.

The choice of synthetic route depends on the desired position of the deuterium label, the stability of the label, and the overall complexity of the target molecule.

Challenges and Considerations

While deuterated compounds offer significant advantages, there are potential challenges to consider:

-

Isotopic Crosstalk: This occurs when the isotopic peaks of the unlabeled analyte interfere with the signal of the deuterated internal standard, or vice versa. This is more likely when the mass difference between the analyte and the IS is small. A mass difference of at least 3-4 Da is generally recommended.

-

Deuterium Exchange: In some cases, deuterium atoms can exchange with hydrogen atoms from the solvent or matrix, particularly if the label is on a chemically labile position. Placing deuterium on stable positions like aromatic rings or aliphatic chains can mitigate this risk.

-

Chromatographic Separation: While generally co-eluting, slight differences in retention time between the analyte and the deuterated standard can sometimes be observed, which can lead to differential matrix effects.

-

Cost and Availability: The synthesis of deuterated compounds can be more complex and costly than that of their non-labeled counterparts.

Conclusion

Deuterated compounds are an indispensable tool in modern bioanalysis, providing a level of accuracy and precision that is often unattainable with other types of internal standards. Their ability to closely mimic the behavior of the analyte makes them particularly effective at compensating for the variability inherent in the analysis of complex biological matrices. Furthermore, the strategic application of the kinetic isotope effect has opened new avenues for optimizing the pharmacokinetic and safety profiles of therapeutic agents. A thorough understanding of the principles of their use, coupled with rigorous method validation, is essential for leveraging the full potential of these powerful analytical tools in drug development and research.

References

The Isotopic Distinction: A Technical Guide to 4-Chloroaniline and 4-Chloroaniline-d4 for Researchers

In the precise world of analytical research and drug development, the difference between a compound and its isotopically labeled counterpart is fundamental. This technical guide delves into the core distinctions between 4-Chloroaniline and its deuterated analog, 4-Chloroaniline-d4. While chemically almost identical, the substitution of four hydrogen atoms with deuterium in the aromatic ring imparts a critical mass difference, making 4-Chloroaniline-d4 an invaluable tool, primarily as an internal standard in quantitative analysis.

Core Physicochemical Properties: A Comparative Overview

The primary physical and chemical properties of 4-Chloroaniline and 4-Chloroaniline-d4 are nearly identical, with the most significant difference being their molecular weight due to the presence of deuterium atoms. This mass difference is the cornerstone of 4-Chloroaniline-d4's utility in mass spectrometry-based analytical methods.

| Property | 4-Chloroaniline | 4-Chloroaniline-d4 |

| Molecular Formula | C₆H₆ClN | C₆H₂D₄ClN[1] |

| Molecular Weight | 127.57 g/mol [2] | ~131.6 g/mol [1] |

| Appearance | Pale yellow solid[3] | Light brown to grey solid |

| Melting Point | 69.5 °C to 72.5 °C | Not readily available, expected to be very similar to 4-Chloroaniline |

| Boiling Point | 232 °C | Not readily available, expected to be very similar to 4-Chloroaniline |

| Solubility in Water | 2.6 g/L at 20 °C | Not readily available, expected to be very similar to 4-Chloroaniline |

| CAS Number | 106-47-8 | 191656-33-4 |

The Role of Deuteration in Analytical Chemistry

The critical difference between 4-Chloroaniline and 4-Chloroaniline-d4 lies in the four deuterium atoms on the benzene ring of the latter. This isotopic labeling does not significantly alter the chemical reactivity or chromatographic behavior of the molecule. However, the increase in mass is readily detectable by mass spectrometry. This makes 4-Chloroaniline-d4 an ideal internal standard for the quantitative analysis of 4-Chloroaniline in complex matrices such as biological fluids or environmental samples.

The use of a deuterated internal standard offers several advantages:

-

Correction for Matrix Effects: Biological samples can suppress or enhance the ionization of an analyte in a mass spectrometer. Since the deuterated standard has nearly identical physicochemical properties to the analyte, it experiences the same matrix effects, allowing for accurate normalization.

-

Compensation for Sample Preparation Variability: Losses can occur during extraction, handling, and injection. By adding a known amount of the deuterated standard at the beginning of the sample preparation process, any loss of the analyte is mirrored by a proportional loss of the internal standard.

-

Improved Accuracy and Precision: By accounting for variations in sample preparation and instrument response, deuterated internal standards lead to more accurate and precise measurements.

Experimental Protocols: Quantitative Analysis of 4-Chloroaniline using GC-MS with a Deuterated Internal Standard

This section outlines a general methodology for the quantitative analysis of 4-Chloroaniline in a sample matrix (e.g., water, soil extract, or plasma) using Gas Chromatography-Mass Spectrometry (GC-MS) with 4-Chloroaniline-d4 as an internal standard.

1. Materials and Reagents:

-

4-Chloroaniline (analytical standard)

-

4-Chloroaniline-d4 (internal standard)

-

Methanol or Acetonitrile (HPLC or GC grade)

-

Deionized water

-

Appropriate extraction solvents (e.g., dichloromethane, ethyl acetate)

-

Sodium sulfate (anhydrous)

-

Nitrogen gas (high purity)

2. Preparation of Standard Solutions:

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 10 mg of 4-Chloroaniline and 4-Chloroaniline-d4 in separate 10 mL volumetric flasks using methanol.

-

Working Standard Solutions: Prepare a series of calibration standards by serially diluting the 4-Chloroaniline primary stock solution with the appropriate solvent. Each calibration standard should be spiked with a constant, known concentration of the 4-Chloroaniline-d4 internal standard from its primary stock solution.

3. Sample Preparation (Liquid-Liquid Extraction Example):

-

To 1 mL of the sample (e.g., plasma or water), add a known amount of the 4-Chloroaniline-d4 internal standard working solution.

-

Add 5 mL of an appropriate extraction solvent (e.g., ethyl acetate).

-

Vortex for 2 minutes to ensure thorough mixing.

-

Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

-

Carefully transfer the organic layer to a clean tube.

-

Repeat the extraction process on the aqueous layer with another 5 mL of the extraction solvent.

-

Combine the organic extracts and dry them by passing through a column containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a small, known volume of the mobile phase or an appropriate solvent for GC-MS analysis.

4. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A suitable capillary column for amine analysis (e.g., DB-5ms, HP-5ms).

-

Injector Temperature: 250 °C

-

Oven Temperature Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes. (This is an example and should be optimized).

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI)

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor:

-

4-Chloroaniline: m/z 127 (molecular ion), and other characteristic fragment ions (e.g., m/z 92, 65).

-

4-Chloroaniline-d4: m/z 131 (molecular ion).

-

-

5. Data Analysis:

-

Generate a calibration curve by plotting the ratio of the peak area of 4-Chloroaniline to the peak area of 4-Chloroaniline-d4 against the concentration of 4-Chloroaniline in the calibration standards.

-

Determine the concentration of 4-Chloroaniline in the unknown samples by calculating the peak area ratio and interpolating from the calibration curve.

Visualizing the Analytical Workflow

The following diagram illustrates the logical flow of using a deuterated internal standard in a typical quantitative analytical workflow.

Caption: Workflow for quantitative analysis using an internal standard.

Signaling Pathways and Biological Activity

There is no significant difference in the biological activity or interaction with signaling pathways between 4-Chloroaniline and 4-Chloroaniline-d4. The substitution of hydrogen with deuterium does not typically alter the pharmacological or toxicological properties of a molecule in a way that would affect its primary mechanism of action. 4-Chloroaniline itself is known to be toxic and is used as an intermediate in the production of various industrial chemicals, including pesticides and dyes. Any biological studies would focus on the parent compound, 4-Chloroaniline.

References

Methodological & Application

Application Note: High-Sensitivity Quantification of 4-Chloroaniline in Environmental and Biological Matrices using 4-Chloroaniline-d4 as an Internal Standard by LC-MS/MS

Introduction

4-Chloroaniline (PCA) is a synthetic aromatic amine used as an intermediate in the manufacturing of various products, including dyes, pigments, pesticides, and pharmaceuticals.[1][2][3] Due to its widespread use and potential for environmental release, 4-chloroaniline is considered a priority pollutant.[3] Toxicological studies have demonstrated that 4-chloroaniline is hematotoxic and has the potential to cause methemoglobinemia, a condition that reduces the oxygen-carrying capacity of the blood.[1] Furthermore, it is classified as a possible human carcinogen. Given its toxicity and prevalence, sensitive and accurate methods for the quantification of 4-chloroaniline in various matrices are essential for environmental monitoring, human exposure assessment, and drug development safety studies.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for the trace-level quantification of 4-chloroaniline due to its high selectivity and sensitivity. To ensure the accuracy and precision of LC-MS/MS data, the use of a stable isotope-labeled internal standard is crucial. 4-Chloroaniline-d4, a deuterated analog of the target analyte, serves as an ideal internal standard. It co-elutes with 4-chloroaniline and exhibits similar ionization and fragmentation behavior, effectively compensating for variations in sample preparation, injection volume, and matrix effects. This application note provides a detailed protocol for the quantification of 4-chloroaniline in water and biological matrices using 4-chloroaniline-d4 as an internal standard with LC-MS/MS.

Principle of the Method

A known amount of 4-chloroaniline-d4 is added to the samples, calibrators, and quality control standards at the beginning of the sample preparation process. Following extraction, the analyte and the internal standard are separated by reverse-phase liquid chromatography and detected by a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) and Multiple Reaction Monitoring (MRM) mode. Quantification is achieved by calculating the peak area ratio of the analyte to the internal standard.

Experimental Protocols

Materials and Reagents

-

4-Chloroaniline (≥99% purity)

-

4-Chloroaniline-d4 (≥98% purity, ≥99% isotopic purity)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Deionized water (18.2 MΩ·cm)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg, 6 mL)

Standard Solutions Preparation

-

Primary Stock Solutions (1 mg/mL):

-

Accurately weigh approximately 10 mg of 4-chloroaniline and 4-chloroaniline-d4 into separate 10 mL volumetric flasks.

-

Dissolve in methanol and bring to volume.

-

-

Working Standard Solutions:

-

Prepare a series of working standard solutions of 4-chloroaniline by serial dilution of the primary stock solution with a 50:50 (v/v) mixture of acetonitrile and water.

-

-

Internal Standard Working Solution (1 µg/mL):

-

Dilute the 4-chloroaniline-d4 primary stock solution with methanol.

-

Sample Preparation

A. Water Samples (Direct Injection)

-

To a 5 mL water sample, add 100 µL of the 1 µg/mL 4-chloroaniline-d4 internal standard solution.

-

Mix thoroughly.

-

Filter the sample through a 0.2 µm syringe filter into an LC vial for analysis.

B. Biological Samples (e.g., Plasma, Urine) - Protein Precipitation & LLE

-

To 200 µL of plasma or urine in a microcentrifuge tube, add 20 µL of the 1 µg/mL 4-chloroaniline-d4 internal standard solution.

-

Add 600 µL of acetonitrile to precipitate proteins.

-

Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.

-

Transfer the supernatant to a clean tube.

-

Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 200 µL of the mobile phase starting conditions (e.g., 93:7 Water:Methanol with 0.1% formic acid).

-

Vortex and transfer to an LC vial for analysis.

LC-MS/MS Conditions

| Parameter | Setting |

| Liquid Chromatography | |

| LC System | Agilent 1290 Infinity II LC System or equivalent |

| Column | Kinetex, 100 mm x 2.1 mm ID, 1.7 µm |

| Column Temperature | 45 °C |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Methanol:Acetonitrile (25:75, v/v) with 0.1% Formic Acid |

| Flow Rate | 500 µL/min |

| Injection Volume | 10 µL |

| Gradient Elution | Time (min) |

| 0 - 0.82 | |

| 0.82 - 3.27 | |

| 3.27 - 5.31 | |

| 5.31 - 6.13 | |

| 6.13 - 6.53 | |

| 6.53 - 10.21 | |

| Mass Spectrometry | |

| MS System | Sciex API4000 QTRAP or equivalent |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Ion Spray Voltage | 4500 V |

| Desolvation Temperature | 450 °C |

| Ion Source Gas 1 | 55 arbitrary units |

| Ion Source Gas 2 | 45 arbitrary units |

| Curtain Gas | 25 arbitrary units |

| Dwell Time | 50 ms |

MRM Transitions

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) - Estimated |

| 4-Chloroaniline | 128.0 | 93.0 (Quantifier) | 25 |

| 128.0 | 65.0 (Qualifier) | 35 | |

| 4-Chloroaniline-d4 | 132.0 | 97.0 (Quantifier) | 25 |

(Collision energies are instrument-dependent and should be optimized.)

Data Presentation

The following tables summarize the expected performance characteristics of the described method. Data is compiled from similar analytical methods for chloroanilines.

Table 1: Method Detection and Quantification Limits

| Analyte | Matrix | LOD (ng/mL) | LOQ (ng/mL) |

| 4-Chloroaniline | Water | 0.01 - 0.05 | 0.03 - 0.15 |

| 4-Chloroaniline | Urine | ~0.025 | ~0.1 |

Table 2: Linearity of Calibration Curves

| Analyte | Matrix | Calibration Range (ng/mL) | Correlation Coefficient (r²) |

| 4-Chloroaniline | Water | 0.1 - 50 | >0.995 |

| 4-Chloroaniline | Urine | 0.1 - 50 | >0.999 |

Table 3: Accuracy and Precision

| Analyte | Matrix | Spiked Concentration (ng/mL) | Accuracy (% Recovery) | Precision (% RSD) |

| 4-Chloroaniline | Water | 1 | 95 - 105 | < 10 |

| 10 | 98 - 102 | < 5 | ||

| 45 | 97 - 103 | < 5 | ||

| 4-Chloroaniline | Urine | 5 | 85 - 110 | < 11.7 (Intra-day) |

| 10 | 90 - 105 | < 15.9 (Inter-day) | ||

| 20 | 92 - 108 | < 10 |

Visualizations

Caption: Experimental workflow for the quantification of 4-chloroaniline.

Caption: Metabolic pathway and toxicity of 4-chloroaniline.

Conclusion

The described LC-MS/MS method, utilizing 4-chloroaniline-d4 as an internal standard, provides a robust, sensitive, and accurate approach for the quantification of 4-chloroaniline in both environmental and biological matrices. The use of a stable isotope-labeled internal standard is paramount for mitigating matrix effects and ensuring data reliability, which is critical for regulatory compliance, environmental risk assessment, and clinical and preclinical studies. The detailed protocols and performance characteristics presented in this application note offer a solid foundation for laboratories aiming to implement this important analytical method.

References

Protocol for Quantitative Analysis with Deuterated Standards

Introduction

Quantitative analysis using deuterated internal standards, a form of isotope dilution mass spectrometry (IDMS), is the gold standard for accuracy and precision in mass spectrometry-based quantification.[1] This technique is widely employed in drug discovery, development, and clinical trial bioanalysis for its ability to correct for variability during sample preparation and analysis.[2][3]

The core principle involves adding a known amount of a deuterated, or stable isotope-labeled, version of the analyte of interest to the sample at an early stage.[4] This "internal standard" is chemically identical to the analyte but has a different mass due to the replacement of hydrogen atoms with deuterium.[5] Because the analyte and the deuterated standard exhibit nearly identical chemical and physical properties, they behave similarly during extraction, chromatography, and ionization. Any sample loss or variation in instrument response will affect both compounds proportionally. By measuring the ratio of the native analyte to the deuterated standard, an accurate and precise quantification of the analyte can be achieved.

This application note provides a detailed protocol for the quantitative analysis of a target analyte in a biological matrix using a deuterated internal standard with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Experimental Protocols

Materials and Reagents

-

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

-

Analytical Balance

-

Centrifuge

-

Vortex Mixer

-

Nitrogen Evaporation System

-

-

Chemicals and Reagents:

-

Analyte reference standard

-

Deuterated internal standard (with high isotopic purity)

-

HPLC-grade solvents (e.g., methanol, acetonitrile, water)

-

Formic acid (or other appropriate mobile phase modifier)

-

Blank biological matrix (e.g., human plasma, urine)

-

Organic solvent for extraction (e.g., acetonitrile, hexane, ethyl acetate)

-

-

Consumables:

-

Volumetric flasks and pipettes

-

Microcentrifuge tubes

-

Autosampler vials

-

Syringe filters

-

Solid-phase extraction (SPE) cartridges (if required)

-

Standard and Sample Preparation

2.2.1. Stock and Working Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh the analyte and deuterated internal standard and dissolve them in a suitable solvent (e.g., methanol) to prepare individual primary stock solutions.

-

Analyte Working Solutions: Perform serial dilutions of the analyte primary stock solution to create a series of working solutions for the calibration curve and quality control (QC) samples.

-

Internal Standard Spiking Solution: Prepare a working solution of the deuterated internal standard at a fixed concentration. This solution will be added to all calibration standards, QC samples, and unknown samples.

2.2.2. Calibration Standards and Quality Control Samples

-

Spike the appropriate analyte working solutions into blank biological matrix to create a set of calibration standards at different concentrations.

-

Prepare at least three levels of QC samples (low, medium, and high concentrations) in the same manner as the calibration standards.

2.2.3. Sample Preparation (Protein Precipitation Example)

The following is a general protein precipitation protocol. Other extraction methods like liquid-liquid extraction or solid-phase extraction may be more suitable depending on the analyte and matrix.

-

Aliquoting: To 100 µL of each unknown sample, calibration standard, and QC sample in a microcentrifuge tube, add a fixed volume (e.g., 10 µL) of the internal standard spiking solution.

-

Vortexing: Briefly vortex the tubes to ensure thorough mixing.

-

Precipitation: Add 300 µL of cold acetonitrile to each tube to precipitate proteins.

-

Vortexing: Vigorously vortex each tube for 30 seconds.

-

Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Caption: General workflow for sample preparation using protein precipitation.

LC-MS/MS Analysis

2.3.1. Liquid Chromatography Conditions

-

Column: A suitable reversed-phase column (e.g., C18) is commonly used.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid.

-

Gradient: A gradient elution should be optimized to achieve good separation of the analyte from matrix components.

-

Flow Rate: Typically 0.3 - 0.5 mL/min.

-

Injection Volume: 5 - 10 µL.

2.3.2. Mass Spectrometry Conditions

-

Ionization Mode: Electrospray ionization (ESI) in either positive or negative ion mode, depending on the analyte's properties.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor to product ion transitions for both the analyte and the deuterated internal standard should be optimized by infusing the individual standard solutions into the mass spectrometer.

Caption: Schematic of the LC-MS/MS analytical workflow.

Data Presentation and Analysis

Data Analysis

-

Peak Integration: Integrate the chromatographic peak areas for the analyte and the deuterated internal standard for each injection.

-

Response Ratio Calculation: Calculate the peak area ratio of the analyte to the internal standard.

-

Calibration Curve Construction: Plot the response ratio of the calibration standards against their known concentrations. Perform a linear regression (typically with a 1/x or 1/x² weighting) to generate a calibration curve.

-

Quantification of Unknowns: Determine the concentration of the analyte in the unknown samples and QC samples by interpolating their response ratios from the calibration curve.

Data Summary Tables

Table 1: Calibration Curve Parameters

| Analyte | Regression Model | Weighting | Slope | Intercept | R² |

| [Analyte Name] | Linear | 1/x² | [Value] | [Value] | >0.99 |

Table 2: Accuracy and Precision of Quality Control Samples

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) (n=6) | Accuracy (%) | Precision (%CV) |

| Low | [Value] | [Value] | [Value] | [Value] |

| Medium | [Value] | [Value] | [Value] | [Value] |

| High | [Value] | [Value] | [Value] | [Value] |

Application in Drug Metabolism Studies

Deuterated standards are invaluable in drug metabolism and pharmacokinetic studies. For example, they can be used to quantify the concentration of a parent drug and its metabolites in biological samples over time. This data is crucial for understanding a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

Caption: A simplified pharmacokinetic pathway illustrating where quantitative analysis is critical.

References

Application Notes for the Analysis of 4-Chloroaniline in Environmental Samples using Isotope Dilution Mass Spectrometry

Application Note: High-Throughput Quantification of Atorvastatin and its Active Metabolites in Human Plasma and Urine using Stable Isotope Dilution LC-MS/MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quantification of drug metabolites is a critical aspect of drug discovery and development, providing essential insights into the pharmacokinetic profile, safety, and efficacy of a therapeutic agent. Atorvastatin, a widely prescribed HMG-CoA reductase inhibitor for the treatment of hypercholesterolemia, undergoes extensive metabolism in the liver, primarily by cytochrome P450 3A4 (CYP3A4), to form active ortho- and para-hydroxy metabolites.[1][2][3] These metabolites contribute significantly to the overall therapeutic effect of the drug.[2] Therefore, a robust and reliable analytical method for the simultaneous quantification of atorvastatin and its active metabolites is crucial for clinical and preclinical studies.

This application note details a validated method for the simultaneous quantification of atorvastatin (ATOR), ortho-hydroxyatorvastatin (o-OH-ATOR), and para-hydroxyatorvastatin (p-OH-ATOR) in human plasma and urine. The method utilizes stable isotope-labeled internal standards (SIL-IS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) to ensure high sensitivity, selectivity, and accuracy, in line with FDA bioanalytical method validation guidelines.[4]

Analytical Method Overview

The method employs a stable isotope dilution strategy, where a known concentration of a stable isotope-labeled analog of each analyte is spiked into the biological matrix prior to sample preparation. This approach effectively compensates for variability in sample extraction, matrix effects, and instrument response, leading to highly precise and accurate quantification. Sample preparation involves either protein precipitation for plasma samples or solid-phase extraction (SPE) for urine samples, followed by analysis using a triple quadrupole LC-MS/MS system.

Experimental Workflow

The overall experimental workflow for the quantification of atorvastatin and its metabolites is depicted in the following diagram.

Caption: Experimental workflow for drug metabolite quantification.

Atorvastatin Metabolism Pathway

Atorvastatin is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) enzyme system. The major metabolic pathway involves the hydroxylation of the parent compound to form two active metabolites: ortho-hydroxyatorvastatin and para-hydroxyatorvastatin. These metabolites also contribute to the inhibition of HMG-CoA reductase.

Caption: Atorvastatin metabolism pathway.

Detailed Experimental Protocols

Protocol 1: Plasma Sample Preparation (Protein Precipitation)

-

Sample Thawing: Thaw frozen human plasma samples at room temperature.

-

Internal Standard Spiking: To 100 µL of plasma in a 1.5 mL microcentrifuge tube, add 10 µL of the internal standard working solution containing atorvastatin-d5, o-OH-atorvastatin-d5, and p-OH-atorvastatin-d5 (concentration to be optimized based on expected analyte levels). Vortex for 10 seconds.

-

Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.

-

Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

-

Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

-

Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid). Vortex for 30 seconds.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Urine Sample Preparation (Solid-Phase Extraction)

-

Sample Thawing and Centrifugation: Thaw frozen human urine samples at room temperature and centrifuge at 4000 rpm for 5 minutes to remove any particulate matter.

-

Internal Standard Spiking: To 500 µL of urine, add 20 µL of the internal standard working solution. Vortex for 10 seconds.

-

SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge (e.g., Oasis MCX) with 1 mL of methanol followed by 1 mL of water.

-

Sample Loading: Load the urine sample onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

-

Elution: Elute the analytes with 1 mL of 5% ammonium hydroxide in methanol.

-

Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

-

Analysis: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Protocol 3: LC-MS/MS Analysis

-

Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution: A suitable gradient to separate the analytes and their internal standards.

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

-

Ionization Mode: Positive ion mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

MRM Transitions (Example)

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |

| Atorvastatin | 559.3 | 440.2 |

| o-OH-Atorvastatin | 575.3 | 440.2 |

| p-OH-Atorvastatin | 575.3 | 440.2 |

| Atorvastatin-d5 | 564.3 | 445.2 |

| o-OH-Atorvastatin-d5 | 580.3 | 445.2 |

| p-OH-Atorvastatin-d5 | 580.3 | 445.2 |

Quantitative Data Summary

The following tables summarize the validation parameters for the quantification of atorvastatin and its metabolites in human plasma and urine, based on established FDA guidelines.

Table 1: Calibration Curve and Linearity

| Analyte | Matrix | Linear Range (ng/mL) | Correlation Coefficient (r²) |

| Atorvastatin | Plasma | 0.1 - 100 | > 0.995 |